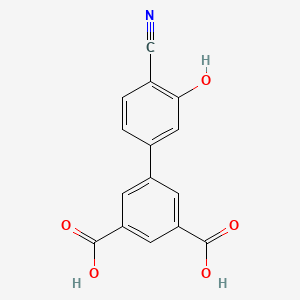
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% (2C5DCPP) is a phenolic compound used in various scientific research applications. It has been used in various experiments to study the biochemical and physiological effects of the compound.
Scientific Research Applications
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has been used in various scientific research applications, including studies of the biochemical and physiological effects of the compound. It has been used as a substrate for the enzyme β-glucuronidase, which catalyzes the hydrolysis of β-glucuronides. The compound has also been used in studies of the enzyme xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. Additionally, 2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has been used in studies of the enzyme nitric oxide synthase, which catalyzes the synthesis of nitric oxide from L-arginine.
Mechanism of Action
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% is believed to act as an inhibitor of certain enzymes, including β-glucuronidase, xanthine oxidase, and nitric oxide synthase. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. Studies have shown that the compound inhibits the activity of β-glucuronidase, xanthine oxidase, and nitric oxide synthase. This inhibition can lead to a decrease in the production of β-glucuronides, uric acid, and nitric oxide, respectively. Additionally, studies have shown that 2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively stable, making it suitable for use in long-term studies. Additionally, the compound is relatively inexpensive and easy to obtain. However, the compound is also relatively insoluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for the use of 2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% in scientific research. One potential direction is the use of the compound in studies of the physiological effects of nitric oxide. Additionally, the compound could be used in studies of the biochemical effects of β-glucuronidase and xanthine oxidase inhibitors. Furthermore, the compound could be used in studies of the anti-inflammatory and antioxidant properties of phenolic compounds. Finally, the compound could be used in studies of the effects of nitric oxide on cell signaling pathways.
Synthesis Methods
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% can be synthesized from the reaction of 2-cyano-5-hydroxybenzaldehyde and 3,5-dicarboxyphenylhydrazine hydrochloride. The reaction begins with the formation of a hydrazone intermediate, which is then hydrolyzed to form the desired product. The reaction can be carried out in aqueous medium, or in organic solvent with the addition of a base such as sodium hydroxide or potassium carbonate.
properties
IUPAC Name |
5-(4-cyano-3-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c16-7-9-2-1-8(6-13(9)17)10-3-11(14(18)19)5-12(4-10)15(20)21/h1-6,17H,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLXQMGTJVTAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684971 |
Source


|
| Record name | 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3,5-dicarboxyphenyl)phenol | |
CAS RN |
1261954-11-3 |
Source


|
| Record name | 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)